molecular formula C16H16ClNO2 B7570506 2-Chloro-6-(3-phenylpropylamino)benzoic acid

2-Chloro-6-(3-phenylpropylamino)benzoic acid

Cat. No.: B7570506
M. Wt: 289.75 g/mol
InChI Key: VGEZFLJTXQFCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(3-phenylpropylamino)benzoic acid, also known as CPCA, is a chemical compound that has been studied for its potential use in scientific research. CPCA is a derivative of benzoic acid and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-Chloro-6-(3-phenylpropylamino)benzoic acid works by inhibiting the reuptake of dopamine and norepinephrine, which increases the amount of these neurotransmitters in the brain. This can lead to increased activity in certain areas of the brain and has been shown to have an effect on mood, attention, and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter activity, it has also been shown to have an effect on the release of certain hormones, including cortisol and prolactin. It has also been shown to have an effect on the activity of certain enzymes in the brain.

Advantages and Limitations for Lab Experiments

2-Chloro-6-(3-phenylpropylamino)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to be relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be toxic at high doses and can have unpredictable effects on different individuals.

Future Directions

There are several potential future directions for research on 2-Chloro-6-(3-phenylpropylamino)benzoic acid. One area of interest is its potential use in the treatment of neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD). It may also be useful for studying the mechanisms underlying addiction and substance abuse. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

2-Chloro-6-(3-phenylpropylamino)benzoic acid can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoic acid with 3-phenylpropylamine. The resulting compound is then further modified to produce this compound.

Scientific Research Applications

2-Chloro-6-(3-phenylpropylamino)benzoic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. This makes it a potentially useful tool for studying the mechanisms underlying various neurological disorders.

Properties

IUPAC Name

2-chloro-6-(3-phenylpropylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-13-9-4-10-14(15(13)16(19)20)18-11-5-8-12-6-2-1-3-7-12/h1-4,6-7,9-10,18H,5,8,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEZFLJTXQFCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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